6-Chlorouracil
Overview
Description
6-Chlorouracil is a halogenated derivative of uracil, a pyrimidine nucleobase. Its chemical formula is C4H3ClN2O2, and it is known for its role in various biochemical and pharmaceutical applications. The compound is characterized by the presence of a chlorine atom at the sixth position of the uracil ring, which significantly alters its chemical properties and reactivity compared to uracil.
Mechanism of Action
Target of Action
6-Chlorouracil, a halogenated uracil derivative, primarily targets Thymidylate Synthase (TS) . TS is a crucial enzyme in the nucleic acid metabolism , catalyzing a rate-limiting step in nucleotide synthesis . This makes TS a critical target in chemotherapy .
Mode of Action
The mode of action of this compound is similar to that of other uracil derivatives, such as 5-Fluorouracil . It is thought to bind to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the action of TS, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .
Biochemical Pathways
The inhibition of TS by this compound affects the pyrimidine synthesis pathway . This disruption leads to the depletion of dTMP, resulting in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances in deoxynucleotide pools can severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
Studies on similar uracil derivatives suggest that these compounds exhibit a high affinity for their target enzymes . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability remain to be elucidated.
Result of Action
The primary result of this compound’s action is the inhibition of DNA synthesis and repair, leading to DNA damage and potentially cell death . This makes this compound and other uracil derivatives potent tools in chemotherapy, particularly for cancers with high levels of TS .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the chlorination of uracil by myeloperoxidase or reagent HOCl . Additionally, the presence of certain ions or molecules in the cellular environment could potentially impact the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that uracil derivatives, including 6-Chlorouracil, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can involve hydrogen bonding, van der Waals forces, and possibly halogen bonding due to the presence of the chlorine atom .
Cellular Effects
The cellular effects of this compound are not well-studied. It is reasonable to speculate that this compound, like other uracil derivatives, may influence cell function by interacting with cellular biomolecules. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through interactions with biomolecules, possibly involving enzyme inhibition or activation, and changes in gene expression . The presence of the chlorine atom may also enable this compound to participate in halogen bonding, which could influence its interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-characterized. As a uracil derivative, it is likely that this compound participates in pyrimidine metabolism
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation within cells .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell via targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chlorouracil can be synthesized through several methods. One common approach involves the chlorination of uracil. This process typically uses phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom at the sixth position with a chlorine atom.
Another method involves the reaction of 2,4,6-trichloropyrimidine with ammonia, followed by selective dechlorination to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, utilizing similar reagents and conditions as described above. The scalability of these methods allows for the efficient production of the compound in significant quantities, which is essential for its various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
6-Chlorouracil undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the sixth position can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form 6-aminouracil under specific conditions.
Oxidation: Oxidative reactions can modify the uracil ring, although these are less common for this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used, though these reactions are less frequently applied to this compound.
Major Products
Nucleophilic Substitution: Products include 6-alkoxyuracils, 6-thiouracils, and 6-amino derivatives.
Reduction: The primary product is 6-aminouracil.
Oxidation: Oxidative products vary depending on the specific conditions and reagents used.
Scientific Research Applications
6-Chlorouracil has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its interactions with nucleic acids and proteins, providing insights into the effects of halogenation on biological molecules.
Medicine: this compound derivatives have been investigated for their potential antiviral and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties for various applications.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another halogenated uracil derivative, widely used as an anticancer agent.
6-Aminouracil: A reduction product of 6-chlorouracil, with different reactivity and applications.
6-Methyluracil: A methylated derivative with distinct biological activities.
Uniqueness of this compound
This compound is unique due to the presence of the chlorine atom, which significantly alters its chemical and biological properties compared to other uracil derivatives. This halogenation enhances its ability to participate in nucleophilic substitution reactions and interact with biological targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6-chloro-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUFNWPSFCOSLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195396 | |
Record name | 6-Chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4270-27-3 | |
Record name | 6-Chlorouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4270-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4270-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4270-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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